![molecular formula C8H8O4 B12438878 3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid](/img/structure/B12438878.png)
3-[5-(Hydroxymethyl)furan-2-YL]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID is a compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID can be achieved through several synthetic routes. One common method involves the condensation of 5-hydroxymethylfurfural (HMF) with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the catalytic conversion of biomass-derived HMF. The process includes the dehydration of hexose sugars to produce HMF, followed by further chemical transformations to obtain (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID. This method is advantageous due to its sustainability and the use of renewable resources .
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or nitrated furan derivatives.
Aplicaciones Científicas De Investigación
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials .
Mecanismo De Acción
The mechanism of action of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the furan ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of (2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID.
2,5-Bis(hydroxymethyl)furan (BHMF): Another furan derivative with similar chemical properties.
5-(Ethoxymethyl)furan-2-methanol (EMFM): A derivative of HMF with different functional groups
Uniqueness
(2E)-3-[5-(HYDROXYMETHYL)FURAN-2-YL]PROP-2-ENOIC ACID is unique due to its combination of a furan ring with a propenoic acid moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H8O4 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11) |
Clave InChI |
FAWJSEHMOMAQHG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1)C=CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


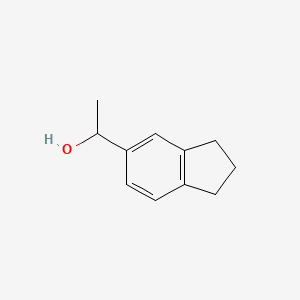
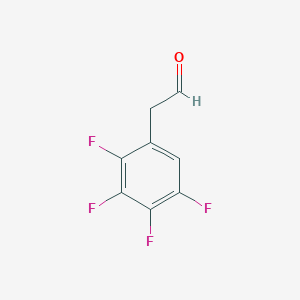
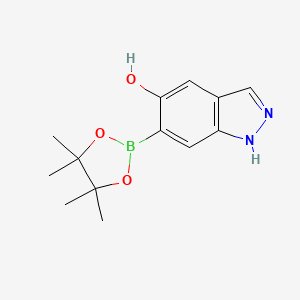
![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)
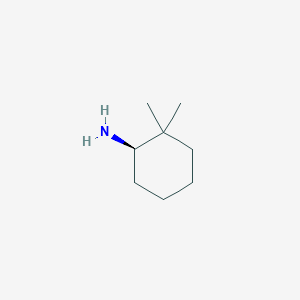

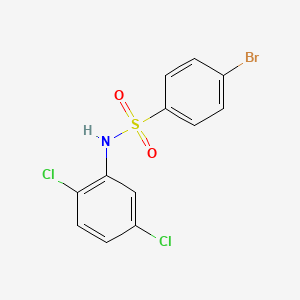
![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
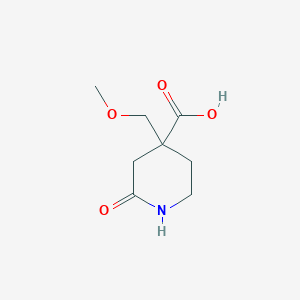
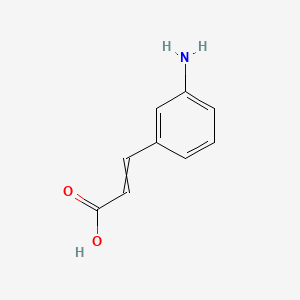
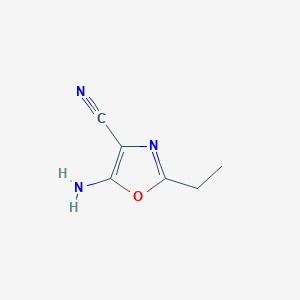
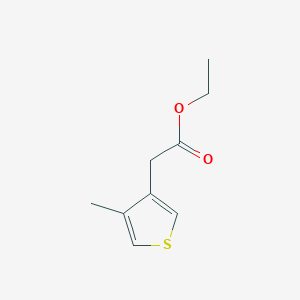
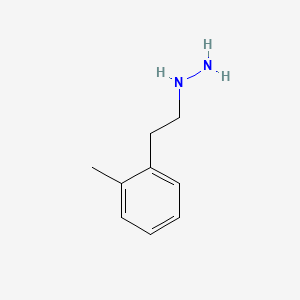
![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
